Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate
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Overview
Description
Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a cyano group, a phenyl group, and a chlorophenyl sulfanyl group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophenol with ethyl 2-bromo-3-oxobutanoate to form an intermediate, which is then subjected to a series of reactions involving nitrile and phenyl groups to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate involves its interaction with specific molecular targets. The cyano group and the chlorophenyl sulfanyl group play crucial roles in its biological activity. These groups can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 6-((4-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate can be compared with other similar compounds such as:
- Ethyl 6-((4-bromophenyl)sulfanyl)-5-cyano-2-phenylnicotinate
- Ethyl 6-((4-methylphenyl)sulfanyl)-5-cyano-2-phenylnicotinate
- Ethyl 6-((4-fluorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate
These compounds share a similar nicotinate backbone but differ in the substituents attached to the phenyl group. The presence of different substituents can significantly influence their chemical properties and biological activities, making this compound unique in its applications and effects.
Properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)sulfanyl-5-cyano-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-2-26-21(25)18-12-15(13-23)20(27-17-10-8-16(22)9-11-17)24-19(18)14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUCVAMGHRAHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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